4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- is a compound belonging to the class of benzodiazepines fused with triazole rings. This compound has garnered attention due to its potential pharmacological properties, particularly as a central nervous system depressant. It is classified under heterocyclic compounds, specifically as a triazolo-benzodiazepine derivative, which is known for its diverse biological activities.
The compound is derived from the synthesis of 6-aryl-4H-s-triazolo(4,3-a)(1,4)benzodiazepines. The classification of this compound is based on its structural features, which include a benzodiazepine structure fused with a triazole ring. This unique structure contributes to its potential therapeutic applications in the field of medicine, particularly in treating anxiety and convulsions .
The synthesis of 4H-s-Triazolo(4,3-a)(1,5)benzodiazepine typically involves the reaction of 2-halo-5-aryl-3H-1,4-benzodiazepines with tetrazoles. A notable method includes dissolving a substituted tetrazole in pyridine and adding a corresponding benzodiazepine derivative. The mixture is then refluxed to facilitate the formation of the desired triazolo-benzodiazepine product .
For example, in one synthesis protocol, a 5-(p-methoxyphenyl)tetrazole is reacted with a dichloro-substituted benzodiazepine in pyridine at elevated temperatures. The reaction results in the evolution of nitrogen gas and subsequent cooling leads to the precipitation of the product. The crude product is purified through recrystallization .
The molecular formula for 4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- is . The structure features a fused triazole and benzodiazepine moiety which contributes to its biological activity.
The compound's molecular weight is approximately 278.31 g/mol. Its structural representation reveals key functional groups that are essential for its pharmacological interactions .
The compound can undergo various chemical reactions typical for benzodiazepines and triazoles. These include nucleophilic substitutions and electrophilic additions which can modify its pharmacological profile.
For instance, reactions involving the introduction of different aryl groups or substituents at specific positions on the triazole or benzodiazepine rings can lead to derivatives with enhanced or altered biological activities .
The mechanism of action for compounds like 4H-s-Triazolo(4,3-a)(1,5)benzodiazepine involves modulation of neurotransmitter systems in the brain. Specifically, it is believed to enhance the effect of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter.
Research indicates that these compounds may exhibit anxiolytic and anticonvulsant effects by increasing GABAergic activity, thereby promoting sedation and reducing neuronal excitability .
The compound exhibits solid-state characteristics typical for benzodiazepines. It has been reported to have a melting point range between 238°C and 240°C.
In terms of solubility, it shows moderate solubility in organic solvents like ethyl acetate but limited solubility in water. Its stability under various conditions has been documented but requires further investigation for comprehensive understanding .
4H-s-Triazolo(4,3-a)(1,5)benzodiazepine has potential applications in pharmacology as an anxiolytic agent and anticonvulsant. Its derivatives are being explored for their effectiveness in treating various neurological disorders due to their ability to modulate GABAergic transmission . Additionally, ongoing research aims to develop new formulations that enhance its therapeutic efficacy while minimizing side effects associated with traditional benzodiazepines.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3